molecular formula C10H8N2O3 B14022586 3-Methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazol-4-one CAS No. 16901-38-5

3-Methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazol-4-one

Cat. No.: B14022586
CAS No.: 16901-38-5
M. Wt: 204.18 g/mol
InChI Key: KSMKASCJTRVXPR-UHFFFAOYSA-N
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Description

4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE typically involves the reaction of 3-methyl-1-phenyl-2-pyrazoline-5-one with various aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . Another method involves the use of nano-SiO2/HClO4 as a catalyst in water under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of eco-friendly methodologies and heterogeneous catalytic systems is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include aromatic aldehydes, sodium acetate, and nano-SiO2/HClO4. Reaction conditions typically involve room temperature or reflux in water .

Major Products

The major products formed from these reactions are various derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE apart is its unique structural properties and its ability to undergo a wide range of chemical reactions.

Properties

CAS No.

16901-38-5

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-methyl-1,2-dioxido-5-phenylpyrazole-1,2-diium-4-one

InChI

InChI=1S/C10H8N2O3/c1-7-10(13)9(12(15)11(7)14)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

KSMKASCJTRVXPR-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+]([N+](=C(C1=O)C2=CC=CC=C2)[O-])[O-]

Origin of Product

United States

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